Technical Monograph: 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone
Technical Monograph: 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone
Strategic Utilization of Fluorinated Ethers in Medicinal Chemistry
Executive Summary
The molecule 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone represents a high-value fluorinated building block in modern drug discovery and agrochemical synthesis.[1][2] Distinguished by the presence of a 1,1,2,2-tetrafluoroethoxy (–OCF₂CF₂H) motif at the meta position relative to an acetyl group, this compound offers a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capability.[1][2]
Unlike the pervasive trifluoromethoxy (–OCF₃) group, the tetrafluoroethoxy substituent contains a terminal proton (
Physicochemical Profile & Structural Identity[1][2][3][4]
The structural integrity of this molecule relies on the specific substitution pattern on the benzene ring.[2] The meta positioning of the fluorinated ether allows for unique vector exploration in protein binding pockets, distinct from para-substituted analogs.[1][2]
Table 1: Chemical Specification
| Property | Data |
| IUPAC Name | 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone |
| Molecular Formula | |
| Molecular Weight | 236.16 g/mol |
| Substituent | 1,1,2,2-Tetrafluoroethoxy ( |
| Core Scaffold | Acetophenone |
| Predicted LogP | ~2.8 - 3.1 (High Lipophilicity) |
| H-Bond Donors | 0 (Traditional), 1 (Weak C-F...H donor) |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) |
| Key Spectral Feature | ¹H NMR: Terminal |
Synthesis Strategy: Fluoroalkylation of Phenols
The most robust route to 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone involves the nucleophilic addition of 3-hydroxyacetophenone to tetrafluoroethylene (TFE) under basic conditions.[1][2] This reaction is atom-economical but requires strict safety protocols due to the handling of TFE gas.[1][2]
3.1 Reaction Mechanism
The reaction proceeds via a base-catalyzed nucleophilic attack.[1][2]
-
Activation: The base deprotonates the phenol to generate a phenoxide anion.[1][2]
-
Addition: The phenoxide attacks the electrophilic alkene (TFE).[1][2]
-
Protonation: The resulting carbanion abstracts a proton from the solvent or conjugate acid to form the final ether.[2]
Figure 1: Synthetic workflow for the fluoroalkylation of 3-hydroxyacetophenone.
3.2 Experimental Protocol (Autoclave Method)
Note: This procedure involves TFE, which is explosive and prone to polymerization.[1][2][5] Use a blast shield and dedicated high-pressure equipment.[1]
Reagents:
-
3-Hydroxyacetophenone (1.0 eq)[1]
-
Potassium Hydroxide (KOH) (0.1 - 0.2 eq, catalytic) or Potassium Carbonate (
)[1] -
Dimethyl Sulfoxide (DMSO) or DMF (Solvent)[1]
Step-by-Step Procedure:
-
Preparation: In a high-pressure stainless steel autoclave, dissolve 3-hydroxyacetophenone (e.g., 13.6 g, 100 mmol) in dry DMSO (50 mL). Add powdered KOH (1.1 g, 20 mmol).
-
Inerting: Seal the autoclave and purge with Nitrogen (
) three times to remove oxygen (critical to prevent TFE peroxide formation). -
TFE Addition: Cool the vessel to 0°C. Introduce TFE gas until the internal pressure reaches approximately 5–10 bar.
-
Reaction: Heat the mixture to 60–80°C. Stir vigorously. The pressure will drop as TFE is consumed.[1][2] Repressurize if necessary until consumption ceases (typically 4–12 hours).[1][2]
-
Workup: Cool to room temperature. Carefully vent unreacted TFE into a scrubber system.[1][2]
-
Isolation: Pour the reaction mixture into ice water (200 mL). Extract with Ethyl Acetate (
mL).[1][2] -
Purification: Wash the organic phase with brine, dry over
, and concentrate. Purify via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc gradient).[1][2]
Strategic Applications in Drug Design
The 1,1,2,2-tetrafluoroethoxy group is not merely a "heavy" version of a methoxy group.[1][2] It introduces specific pharmacodynamic advantages.[1][2]
4.1 The "Lipophilic Hydrogen Bond Donor"
Unlike the perfluorinated
4.2 Metabolic Blocking
The meta placement of the bulky fluoroether protects the phenyl ring from metabolic oxidation (e.g., P450-mediated hydroxylation) at the vulnerable 3-position.[1] Furthermore, the C-F bonds are metabolically inert, extending the half-life of the drug candidate.[1][2]
Figure 2: Pharmacophore analysis and medicinal chemistry utility.[1][7]
Safety & Handling (Critical)
Tetrafluoroethylene (TFE) Hazard Alert:
-
Explosive Polymerization: TFE can polymerize explosively in the absence of inhibitors (e.g., terpenes).[1][2] Ensure the gas source is stabilized.
-
Peroxide Formation: TFE forms explosive peroxides with oxygen.[1][2][5] Strict anaerobic conditions are mandatory.[1][2]
-
Toxicity: The target molecule and intermediates may be skin irritants.[2] Standard PPE (gloves, goggles, fume hood) is required.[1][2]
References
-
Synthesis of Fluoroalkyl Ethers
-
Physicochemical Properties of Polyfluoroalkyl Groups
-
Safety of Tetrafluoroethylene
Sources
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- 2. 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane | C7H4F12O | CID 2782579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821 - PubChem [pubchem.ncbi.nlm.nih.gov]
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